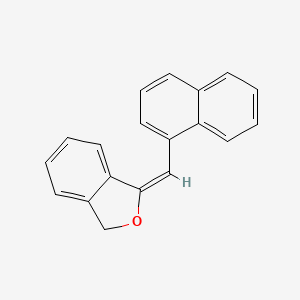

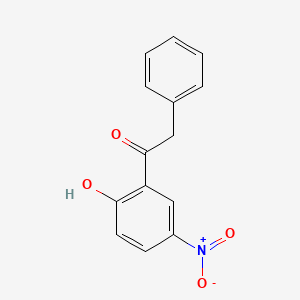

3-(2-(Benzyloxy)phenyl)oxetan-3-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

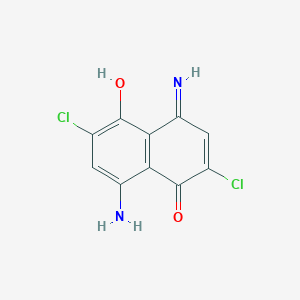

Le 3-(2-(Benzyloxy)phényl)oxétan-3-ol est un composé organique de formule moléculaire C16H16O3. Il comporte un cycle oxétane, qui est un éther cyclique à quatre chaînons, substitué par un groupe benzyloxyphényle.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du 3-(2-(Benzyloxy)phényl)oxétan-3-ol implique généralement les étapes suivantes :

Formation de l’intermédiaire benzyloxyphényle : L’étape initiale implique la préparation de l’intermédiaire benzyloxyphényle. Cela peut être réalisé par la réaction d’alcool benzylique avec un dérivé phénolique en conditions basiques pour former le groupe benzyloxy.

Cyclisation pour former le cycle oxétane : L’intermédiaire benzyloxyphényle est ensuite soumis à des réactions de cyclisation pour former le cycle oxétane.

Méthodes de production industrielle

La production industrielle du 3-(2-(Benzyloxy)phényl)oxétan-3-ol peut impliquer des versions optimisées des voies de synthèse ci-dessus, en mettant l’accent sur la possibilité de mise à l’échelle, le rendement et la rentabilité. L’utilisation de réacteurs à flux continu et de systèmes catalytiques avancés peut améliorer l’efficacité du processus de synthèse.

Analyse Des Réactions Chimiques

Types de réactions

Le 3-(2-(Benzyloxy)phényl)oxétan-3-ol peut subir diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former les cétones ou les aldéhydes correspondants.

Réduction : Les réactions de réduction peuvent convertir le cycle oxétane en alcools ou éthers plus stables.

Substitution : Le groupe benzyloxy peut être substitué par d’autres groupes fonctionnels par des réactions de substitution nucléophile.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).

Réduction : Les agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH4) et le borohydrure de sodium (NaBH4) sont souvent utilisés.

Substitution : Les nucléophiles tels que le méthylate de sodium (NaOMe) ou le tert-butylate de potassium (KOtBu) peuvent faciliter les réactions de substitution.

Principaux produits formés

Oxydation : Formation de cétones ou d’aldéhydes.

Réduction : Formation d’alcools ou d’éthers.

Substitution : Formation de divers dérivés oxétane substitués.

4. Applications de la recherche scientifique

Le 3-(2-(Benzyloxy)phényl)oxétan-3-ol a plusieurs applications de la recherche scientifique :

Chimie médicinale : Le cycle oxétane est un bioisostère du groupe carbonyle, ce qui rend ce composé utile dans la conception et le développement de médicaments.

Science des matériaux : Les propriétés structurales uniques des oxétanes les rendent précieux dans la synthèse de matériaux et de polymères avancés.

Études biologiques : Le composé peut être utilisé comme sonde pour étudier les mécanismes et les interactions enzymatiques en raison de son cycle oxétane réactif.

Applications De Recherche Scientifique

3-(2-(Benzyloxy)phenyl)oxetan-3-ol has several scientific research applications:

Medicinal Chemistry: The oxetane ring is a bioisostere of the carbonyl group, making this compound useful in drug design and development.

Materials Science: The unique structural properties of oxetanes make them valuable in the synthesis of advanced materials and polymers.

Biological Studies: The compound can be used as a probe to study enzyme mechanisms and interactions due to its reactive oxetane ring.

Mécanisme D'action

Le mécanisme d’action du 3-(2-(Benzyloxy)phényl)oxétan-3-ol implique sa capacité à subir des réactions d’ouverture de cycle. Le cycle oxétane peut être clivé en conditions acides ou basiques, conduisant à la formation d’intermédiaires réactifs qui peuvent interagir avec des cibles biologiques. Cette propriété est exploitée en chimie médicinale pour concevoir des composés ayant des activités biologiques spécifiques .

Comparaison Avec Des Composés Similaires

Composés similaires

3-(2-(Benzyloxy)phényl)oxétan-3-one : Structure similaire mais avec un groupe cétone au lieu d’un alcool.

3-(2-(Benzyloxy)phényl)thiétan-3-ol : Contient un atome de soufre dans le cycle au lieu de l’oxygène.

Unicité

Le 3-(2-(Benzyloxy)phényl)oxétan-3-ol est unique en raison de sa combinaison du cycle oxétane et du groupe benzyloxyphényle. Cette combinaison confère des propriétés physicochimiques distinctes, ce qui le rend précieux dans diverses applications, en particulier en chimie médicinale où le cycle oxétane sert de bioisostère .

Propriétés

IUPAC Name |

3-(2-phenylmethoxyphenyl)oxetan-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c17-16(11-18-12-16)14-8-4-5-9-15(14)19-10-13-6-2-1-3-7-13/h1-9,17H,10-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDVPDXZLKTYJQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(C2=CC=CC=C2OCC3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Amino-1-(3-fluoro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11858728.png)

![6-Ethyl-1,3,4,6,7,8-hexahydro-4,6,8,8-tetramethylcyclopenta[G]-2-benzopyran](/img/structure/B11858752.png)

![1-(3-Ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11858756.png)

![Methyl 2,4-dichlorothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11858758.png)

![5-Isopropyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B11858773.png)